molecular formula C11H14INS B13314883 N-(2-iodophenyl)thian-4-amine

N-(2-iodophenyl)thian-4-amine

Cat. No.: B13314883
M. Wt: 319.21 g/mol
InChI Key: JTLGRXLCTOTIKW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)thian-4-amine is an organic compound with the molecular formula C11H14INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thian-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed tandem reaction, which involves the use of palladium catalysts to facilitate the formation of the desired product . This method is advantageous due to its efficiency and the ability to produce high yields under mild conditions.

Industrial Production Methods

Industrial production of N-(2-iodophenyl)thian-4-amine may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)thian-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-iodophenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)thian-4-amine exerts its effects involves interactions with specific molecular targets. The iodine atom and thian-4-amine group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)thian-4-amine
  • N-(2-chlorophenyl)thian-4-amine
  • N-(2-fluorophenyl)thian-4-amine

Uniqueness

N-(2-iodophenyl)thian-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight contribute to different steric and electronic effects, making this compound particularly interesting for specific applications in research and industry.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-(2-iodophenyl)thian-4-amine

InChI

InChI=1S/C11H14INS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

JTLGRXLCTOTIKW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2I

Origin of Product

United States

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